N-(2-fluorobenzyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide
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Overview
Description
N-(2-fluorobenzyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide: is a synthetic organic compound characterized by the presence of a fluorobenzyl group, a phenyl group, and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-fluorobenzyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction using 2-fluorobenzyl chloride and a suitable nucleophile.
Acetamide Formation: The final step involves the formation of the acetamide linkage through an amidation reaction between the pyrrole derivative and the fluorobenzyl compound.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole-2,5-diones.
Reduction: Reduction reactions can target the carbonyl group in the acetamide linkage, potentially yielding amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens (for electrophilic substitution) and organometallic compounds (for nucleophilic substitution) are commonly employed.
Major Products:
Oxidation: Pyrrole-2,5-diones and other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry: N-(2-fluorobenzyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound in the development of new drugs targeting specific biological pathways.
Industry: The compound’s stability and reactivity make it suitable for use in various industrial applications, including the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-(2-fluorobenzyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide involves its interaction with specific molecular targets. The fluorobenzyl group may enhance the compound’s binding affinity to certain receptors or enzymes, while the pyrrole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
- N-(2-fluorobenzyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole-5-carboxamide
- 2-(4-fluorophenyl)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide
Comparison: N-(2-fluorobenzyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and pharmacological profiles, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[(2-fluorophenyl)methyl]-2-phenyl-2-pyrrol-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O/c20-17-11-5-4-10-16(17)14-21-19(23)18(22-12-6-7-13-22)15-8-2-1-3-9-15/h1-13,18H,14H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTHNPCRTSDRHBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NCC2=CC=CC=C2F)N3C=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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